N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride
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Overview
Description
CGS-27023A is a novel matrix metalloproteinase inhibitor.
Scientific Research Applications
Radiopharmaceutical Development :
- Wagner et al. (2007) developed novel fluorinated derivatives of broad-spectrum matrix metalloproteinase inhibitors (MMPIs), including N-Hydroxy-2(R)-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide hydrochloride, for positron emission tomography (PET) imaging of activated MMPs in pathological processes. This research holds promise for enhancing the in vivo imaging of MMPs, which are critical in numerous diseases (Wagner et al., 2007).
Cancer Biomarker Research :
- Zheng et al. (2004) conducted comparative studies using carbon-11 labeled MMP inhibitors, including N-Hydroxy-2(R)-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide, as potential PET cancer biomarkers. The research explored these compounds' utility in imaging breast cancer models, contributing to the development of novel diagnostic tools (Zheng et al., 2004).
Anticonvulsant and Pain-Attenuating Properties :
- King et al. (2011) explored primary amino acid derivatives related to N-Hydroxy-2(R)-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanamide for their anticonvulsant activities. This study sheds light on novel classes of compounds that can potentially be used in the treatment of seizures and neuropathic pain (King et al., 2011).
Collagenase Inhibitor Research :
- Nishizawa et al. (2009) investigated collagenase inhibitors, including N-Hydroxy-2(R)-[[(4-methoxysulfonyl)-(3-picolyl)-amino]-3-methylbutanamide hydrochloride monohydrate, for their effects on collagen degradation. This research is significant in understanding tissue remodeling and could have implications for wound healing and cosmetic applications (Nishizawa et al., 2009).
properties
CAS RN |
161314-70-1 |
---|---|
Product Name |
N-Hydroxy-2(R)-[[(4-methoxyphenyl)sulfonyl](3-picolyl)amino]-3-methylbutanamide hydrochloride |
Molecular Formula |
C18H24ClN3O5S |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide |
InChI |
InChI=1S/C18H23N3O5S/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16/h4-11,13,17,23H,12H2,1-3H3,(H,20,22)/t17-/m1/s1 |
InChI Key |
ZVYIZSNCEAHMCF-UNTBIKODSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
SMILES |
CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CGS 27023A CGS-27023A MMI 270B MMI-270B MMI270 MMI270B N-hydroxy-2(R)-((4-methoxysulfonyl)(3-picolyl)amino)-3-methylbutaneamide hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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